V68MR69Ldz
Description
V68MR69Ldz (CAS No. 905306-69-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Characterized by high gastrointestinal (GI) absorption and water solubility, it exhibits non-BBB permeability and lacks CYP enzyme inhibition activity, making it a candidate for therapeutic applications requiring systemic absorption without central nervous system interference .
Properties
CAS No. |
217635-62-6 |
|---|---|
Molecular Formula |
C18H24FN3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C18H24FN3O2/c1-21-13-20-17(24)18(21)8-11-22(12-9-18)10-2-3-16(23)14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24) |
InChI Key |
GRADLHIYNHRBCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of V68MR69Ldz involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
V68MR69Ldz undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
V68MR69Ldz has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of V68MR69Ldz involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to affect protein-protein interactions and gene expression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₁₀N₂O | 138.17 | 1.00 | Methoxypyridine, amine |
| (4-Methoxypyridin-2-yl)methanamine | C₇H₁₀N₂O | 138.17 | 0.85 | Methoxypyridine, primary amine |
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | C₈H₁₂N₂O·HCl | 188.65 | 0.82 | Methoxypyridine, ethylamine |
| 5-Methoxypyrrolidinamide HCl | C₆H₁₀N₂O₂·HCl | 194.62 | 0.78 | Pyrrolidine, amide |
Similarity Scores : Computed via Tanimoto coefficient (0.78–0.85) based on 2D structural fingerprints .
Key Observations:
- Methoxy Positioning : this compound and (4-methoxypyridin-2-yl)methanamine share identical molecular formulas but differ in methoxy group placement (5- vs. 4-position), affecting electronic distribution and solubility .
- Amine vs. Amide : 5-Methoxypyrrolidinamide HCl replaces the amine with an amide group, reducing BBB permeability but enhancing metabolic stability .
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical and Pharmacokinetic Data
| Compound | Water Solubility (log S) | GI Absorption | BBB Permeability | CYP Inhibition | Synthetic Yield (%) |
|---|---|---|---|---|---|
| This compound | 0.78 | High | No | No | 69 (Method 2) |
| (4-Methoxypyridin-2-yl)methanamine | 0.65 | Moderate | No | No | 45 |
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | 0.92 | High | Yes | Yes (CYP2D6) | 58 |
| 5-Methoxypyrrolidinamide HCl | 0.53 | Low | No | No | 34 |
Analysis :
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